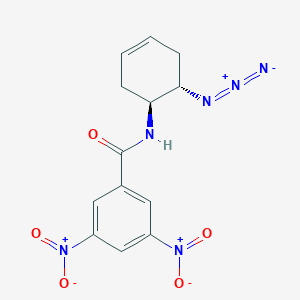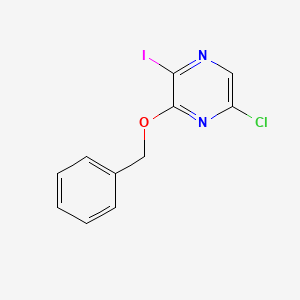![molecular formula C19H24OSi B11832539 [(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol CAS No. 88035-73-8](/img/structure/B11832539.png)
[(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol is a chiral cyclopropyl alcohol derivative. This compound is characterized by the presence of a cyclopropyl ring substituted with two phenyl groups and a trimethylsilyl group, making it a unique and interesting molecule in organic chemistry. Its chiral nature and structural complexity make it a valuable compound for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the trimethylsilyl group. One common method involves the reaction of a diphenylcyclopropylcarbinol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: ®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: TBAF is commonly used to remove the trimethylsilyl group.
Major Products:
Oxidation: Formation of diphenylcyclopropyl ketone or aldehyde.
Reduction: Formation of diphenylcyclopropane.
Substitution: Formation of various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The cyclopropyl ring provides rigidity to the molecule, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
(S)-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol: The enantiomer of the compound, differing in its chiral configuration.
2,2-Diphenylcyclopropanol: Lacks the trimethylsilyl group, affecting its chemical properties and reactivity.
2,2-Diphenylcyclopropylamine: Contains an amine group instead of a hydroxyl group, leading to different chemical behavior.
Uniqueness: ®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol is unique due to its combination of a chiral center, cyclopropyl ring, and trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
88035-73-8 |
|---|---|
Fórmula molecular |
C19H24OSi |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
[(1R)-2,2-diphenyl-1-trimethylsilylcyclopropyl]methanol |
InChI |
InChI=1S/C19H24OSi/c1-21(2,3)18(15-20)14-19(18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,20H,14-15H2,1-3H3/t18-/m0/s1 |
Clave InChI |
TZFOHAKPIDEVHI-SFHVURJKSA-N |
SMILES isomérico |
C[Si](C)(C)[C@@]1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)CO |
SMILES canónico |
C[Si](C)(C)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


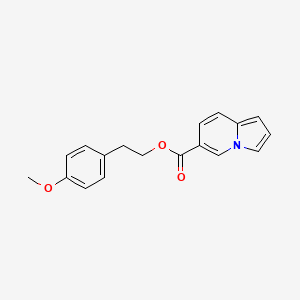
![Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-](/img/structure/B11832479.png)
![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
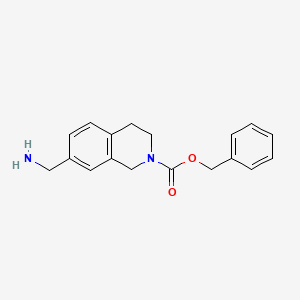
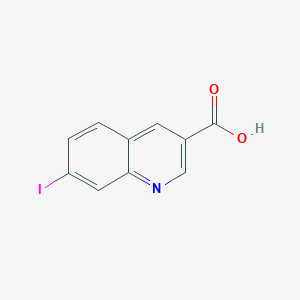

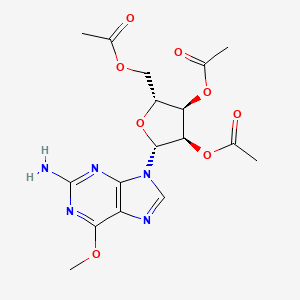
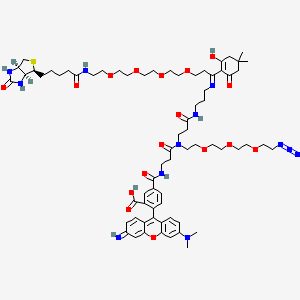

![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)
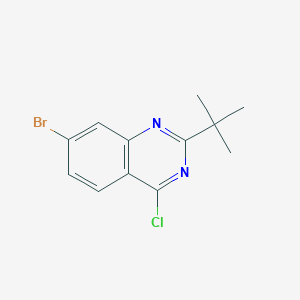
![2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11832534.png)
